(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone
CAS No.: 14842-41-2
Cat. No.: VC21074549
Molecular Formula: C10H10N2O4
Molecular Weight: 222.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14842-41-2 |
|---|---|
| Molecular Formula | C10H10N2O4 |
| Molecular Weight | 222.2 g/mol |
| IUPAC Name | (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone |
| Standard InChI | InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2/t5-,6-/m0/s1 |
| Standard InChI Key | TXFYQWADOFKHHB-WDSKDSINSA-N |
| Isomeric SMILES | C1CC(=O)N2[C@@H]1C(=O)N3[C@H](C2=O)CCC3=O |
| SMILES | C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O |
| Canonical SMILES | C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O |
Introduction
Structural Characteristics and Nomenclature
The compound (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone derives its name from systematic IUPAC nomenclature, providing significant structural information. The prefix "diaza" indicates the presence of two nitrogen atoms within the molecular framework, while "tricyclo" signifies a structure containing three rings. The numerical notation [7.3.0.03,7] describes the arrangement of these rings according to standard nomenclature for polycyclic compounds. The suffix "tetrone" indicates the presence of four ketone functional groups (-C=O), suggesting a highly oxidized molecule with potential for multiple hydrogen-bonding interactions.
The stereochemical descriptors (3S,9S) indicate the absolute configuration at two stereocenters within the molecule, specifically at positions 3 and 9. These chiral centers likely play crucial roles in the compound's three-dimensional structure and potential biological activities. The presence of defined stereochemistry suggests the compound either occurs naturally in this specific configuration or has been synthesized with stereochemical control.
Comparison with Related Compounds
The closest structurally related compound identified in the scientific literature is (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione, also known by several synonyms including cyclo(prolylprolyl), cyclo(L-Pro-L-Pro), and L-proline anhydride . This related compound contains only two carbonyl groups as opposed to the four present in the tetrone derivative. The structural similarity suggests that the tetrone may be derived from further oxidation of the dione precursor.
The dione analog has been reported to occur naturally in Aspergillus fumigatus and has established research data available . It has a molecular weight of 194.23 g/mol and contains no hydrogen bond donors but two hydrogen bond acceptors . Given the structural relationship, the tetrone derivative would be expected to have a higher molecular weight due to the additional oxygen atoms and would likely feature increased hydrogen bond accepting capability.
Structural Comparison Table
| Property | (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone |
|---|---|---|
| Carbonyl groups | 2 | 4 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₀N₂O₄ (estimated) |
| Molecular Weight | 194.23 g/mol | 222.20 g/mol (estimated) |
| H-bond Acceptors | 2 | 4 (estimated) |
| Natural Source | Reported in Aspergillus fumigatus | Not clearly documented |
| Documentation | Well-documented in PubChem | Limited scientific documentation |
Research Limitations and Future Directions
The current scientific understanding of (3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone appears to be limited based on available literature. Several important research directions could advance knowledge of this compound:
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Comprehensive structural characterization using modern analytical techniques
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Investigation of potential synthetic routes to access the compound efficiently
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Evaluation of biological activities across various screening platforms
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Computational studies to predict physical properties and potential biological targets
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Exploration of structure-activity relationships through synthesis of analogs with systematic structural variations
The development of efficient synthetic routes to access this compound would facilitate more extensive biological testing and potential applications exploration. Additionally, computational studies predicting its physical properties, pharmacokinetic parameters, and potential biological targets could guide experimental work and suggest promising research directions.
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